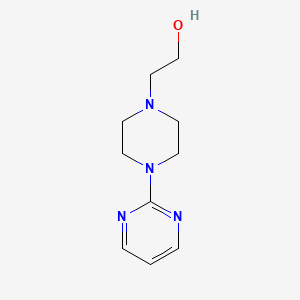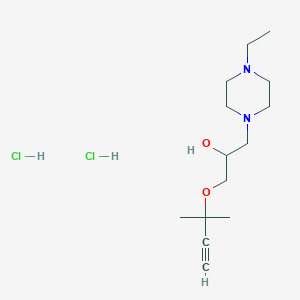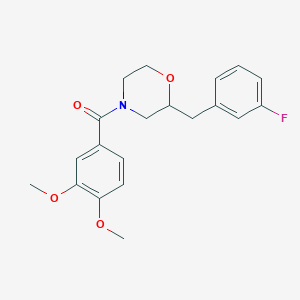
2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(2-pyrimidinyl)-1-piperazinyl]ethanol” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrimidines are key components in many biological compounds such as DNA and RNA .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been extensively studied. Various synthetic approaches have been applied in preparing pharmacologically active decorated diazines, with special care on pyrimidines . These methods extend to the preparation of different bioactive and industrially applicable molecules .Molecular Structure Analysis
The molecular structure of “2-[4-(2-pyrimidinyl)-1-piperazinyl]ethanol” consists of a pyrimidine ring attached to a piperazine ring via an ethanamine linker . The empirical formula is C10H20Cl3N5 and the molecular weight is 316.66 .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions due to the presence of nitrogen atoms in the ring structure . They can participate in both electrophilic and nucleophilic reactions .Mécanisme D'action
Target of Action
Similar compounds have been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s worth noting that similar compounds have been used as derivatization reagents for the carboxyl groups on peptides . This suggests that the compound might interact with its targets by modifying their structure, potentially altering their function.
Biochemical Pathways
Similar compounds have been used in the spectrophotometric analysis of phosphopeptides , indicating that it might be involved in pathways related to peptide or protein metabolism.
Result of Action
Similar compounds have shown inhibitory activities against buche with ic 50 values less than 5μm . This suggests that the compound might have a similar inhibitory effect on certain enzymes, potentially leading to changes in cellular function.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethan-1-ol plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. Additionally, this compound may interact with other proteins and receptors, influencing various signaling pathways and cellular functions.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, this compound can enhance synaptic transmission by increasing acetylcholine levels, which may improve cognitive functions and memory . In other cell types, this compound may influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of various kinases and transcription factors, leading to changes in gene expression profiles and metabolic fluxes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine and enhances cholinergic signaling . Additionally, this compound may bind to other receptors and proteins, modulating their activity and influencing downstream signaling pathways. The binding interactions of this compound with these biomolecules can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular functions, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may enhance cognitive functions and memory by increasing acetylcholine levels . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity or disruptions in normal cellular functions. Threshold effects have been observed, where the compound’s beneficial effects plateau or diminish at higher concentrations, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence the activity of acetylcholinesterase and other enzymes involved in neurotransmitter metabolism . Additionally, it may affect metabolic fluxes and metabolite levels by modulating the activity of key metabolic enzymes and pathways. The interactions of this compound with these enzymes can lead to changes in the production and utilization of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound may utilize specific transporters to enter cells and reach its target sites . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the synaptic cleft in neuronal cells to enhance cholinergic signaling or to the nucleus to influence gene expression. The subcellular distribution of this compound can determine its specific effects on cellular processes and functions.
Propriétés
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c15-9-8-13-4-6-14(7-5-13)10-11-2-1-3-12-10/h1-3,15H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYSFZMTLIUWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6099505.png)
![Methyl 2-acetamido-4-[(2,5-dichlorophenyl)carbamoyl]benzoate](/img/structure/B6099516.png)
![2-[isopropyl(methyl)amino]ethyl 3-bromobenzoate hydrochloride](/img/structure/B6099522.png)
![5-(4-chlorophenyl)-2-{[(4-methylphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6099526.png)

![(3R,4R)-1-[(2-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol](/img/structure/B6099551.png)
![2-(cyclopentylcarbonyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099560.png)
![N-({1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B6099576.png)
![2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6099591.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6099596.png)
![ethyl 1-{[(3-acetylphenyl)amino]carbonyl}-3-(3-chlorobenzyl)-3-piperidinecarboxylate](/img/structure/B6099598.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1'-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6099602.png)
![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl 4-methoxybenzoate](/img/structure/B6099603.png)
